Antibacterial Activity Against Oral Pathogens
KN-17 demonstrates potent and specific antibacterial activity against Streptococcus gordonii and Fusobacterium nucleatum, two key pathogens in peri-implantitis. In a direct comparison, a 16-amino acid truncated cecropin B peptide (CecBT) lacking KN-17's specific sequence modifications exhibited no antimicrobial activity against any tested bacteria, underscoring the critical nature of KN-17's unique design [1]. KN-17's MIC and MBC values against these clinically relevant oral pathogens are quantified below [2].
| Evidence Dimension | Antibacterial Activity (MIC/MBC) |
|---|---|
| Target Compound Data | S. gordonii: MIC = 80 μg/mL, MBC = 200 μg/mL; F. nucleatum: MIC = 90 μg/mL, MBC = 220 μg/mL |
| Comparator Or Baseline | Truncated cecropin B peptide (CecBT, 16 aa): No antimicrobial activity observed |
| Quantified Difference | From inactive to active against specific pathogens |
| Conditions | In vitro microdilution method against biofilm-forming bacteria. |
Why This Matters
This data provides a quantitative benchmark for researchers selecting an antimicrobial peptide for peri-implantitis models, confirming KN-17's efficacy where other truncated cecropin B analogs fail.
- [1] Feudale CR, et al. Enhancement of Antimicrobial Activity of Truncated Cecropin B Peptides With the Substitution of Tryptophan Residues. Peptide Science. 2025. View Source
- [2] Zhang Q, Yu S, Hu M, Liu Z, Yu P, Li C, Zhang X. Antibacterial and Anti-Inflammatory Properties of Peptide KN-17. Microorganisms. 2022;10(11):2114. View Source
